molecular formula C12H10O5 B11089449 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate

7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate

Cat. No.: B11089449
M. Wt: 234.20 g/mol
InChI Key: JIBPBANEKCMIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate is a coumarin derivative characterized by a hydroxy group at position 7, a methyl group at position 4, a ketone at position 2, and an acetate ester at position 6. Coumarins are aromatic heterocyclic compounds with a benzopyrone backbone, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound serves as a critical intermediate in synthesizing hydrazide-functionalized coumarin derivatives, as demonstrated in , where it undergoes condensation with aromatic aldehydes to form arylidene-hydrazide analogs (e.g., compounds 4a–k) . The presence of the acetate group enhances solubility in organic solvents, facilitating further chemical modifications.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

(7-hydroxy-4-methyl-2-oxochromen-8-yl) acetate

InChI

InChI=1S/C12H10O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,14H,1-2H3

InChI Key

JIBPBANEKCMIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Acetylation: The hydroxy group at the 8th position is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. .

Industrial Production Methods

In an industrial setting, the synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate can be scaled up using similar reaction conditions. The process involves:

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Coumarin Derivatives with Modified Substituents

highlights coumarin derivatives synthesized from 7-hydroxy-4-methyl-2-oxochromen-8-yl acetate, such as (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides (4a–k). Key differences include:

  • Substituent Groups : The replacement of the 8-acetate group with hydrazide moieties introduces hydrogen-bonding capabilities and alters electronic properties. For example, compound 4a (chlorophenyl-substituted) exhibits distinct IR absorption bands at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N–H stretching), absent in the parent acetate .
  • In contrast, the acetate group in the parent compound may act as a protective group or improve bioavailability.

Acetylated Natural Products: 8-O-Acetylshanzhiside Methyl Ester

8-O-Acetylshanzhiside methyl ester () shares an acetyloxy group but differs in its core structure, which is an iridoid glycoside with a cyclopenta[c]pyran scaffold. Key comparisons include:

  • Core Structure : The coumarin backbone in this compound is planar and aromatic, favoring π-π interactions, whereas the iridoid core of 8-O-acetylshanzhiside is bicyclic and oxygen-rich, enabling glycoside-mediated solubility in polar solvents .
  • Applications : While both compounds are used as reference standards, 8-O-acetylshanzhiside is primarily studied in traditional medicine for neuroprotective effects, whereas coumarin derivatives are explored for synthetic versatility in drug design.

Simple Acetate Esters: Hexyl, Vinyl, and Ethyl Acetate

Simple acetates like hexyl acetate (), vinyl acetate (), and ethyl acetate () differ significantly in structure and applications:

  • Volatility and Physical State : Aliphatic acetates (e.g., ethyl acetate, boiling point ~77°C) are volatile liquids used as solvents or flavoring agents. In contrast, this compound, with its bulky aromatic system, is likely a solid at room temperature, suited for controlled-release formulations .
  • Functional Diversity : The coumarin-based acetate’s conjugated system enables UV absorption and fluorescence, making it valuable in optical applications, whereas simple acetates lack such properties.

Data Table: Comparative Analysis of Acetate-Containing Compounds

Compound Core Structure Key Functional Groups Applications References
This compound Coumarin Acetate, hydroxy, ketone Synthetic intermediate, pharmacological research
8-O-Acetylshanzhiside methyl ester Iridoid glycoside Acetate, hydroxy, methyl ester Neuroprotective agent, reference standard
Ethyl acetate Aliphatic ester Acetate, ethoxy Solvent, flavoring agent
Hexyl acetate Aliphatic ester Acetate, hexyloxy Industrial solvent, fragrance
Vinyl acetate Unsaturated ester Acetate, vinyl Polymer precursor (e.g., PVA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.